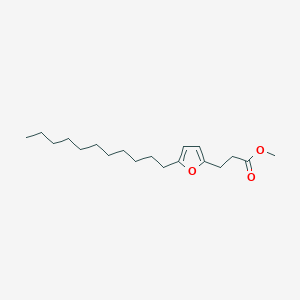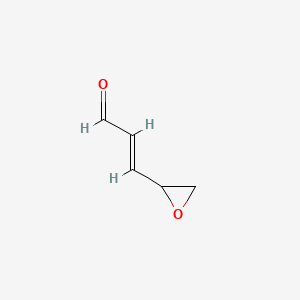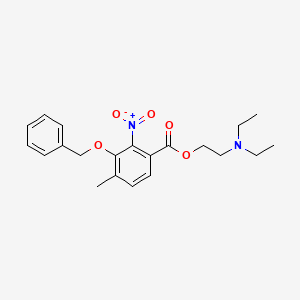
2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is an organic compound with a complex structure that includes a diethylamino group, a nitro group, and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate typically involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . This reaction requires careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, while the nitro group may undergo reduction to form reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethyl 4-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.
2-(Diethylamino)ethanethiol: Contains a thiol group instead of the ester and nitro groups.
Uniqueness
2-(Diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
63879-20-9 |
|---|---|
分子式 |
C21H26N2O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H26N2O5/c1-4-22(5-2)13-14-27-21(24)18-12-11-16(3)20(19(18)23(25)26)28-15-17-9-7-6-8-10-17/h6-12H,4-5,13-15H2,1-3H3 |
InChIキー |
VFNZKSGJFPRMTN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=C(C(=C(C=C1)C)OCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


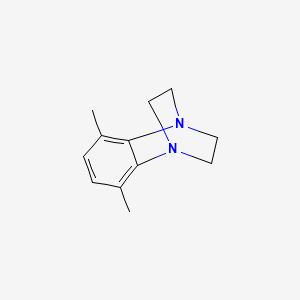
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
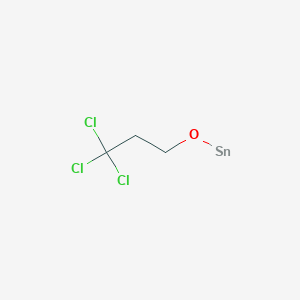

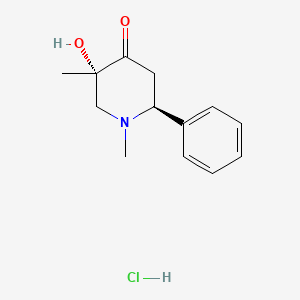
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
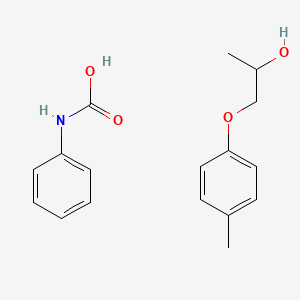
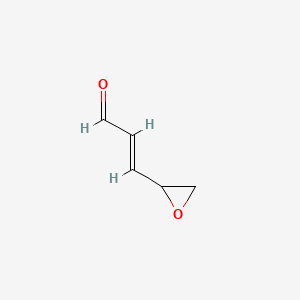
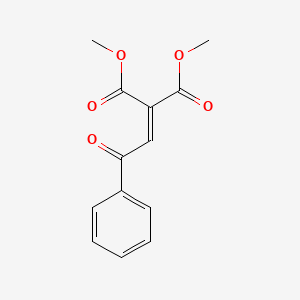
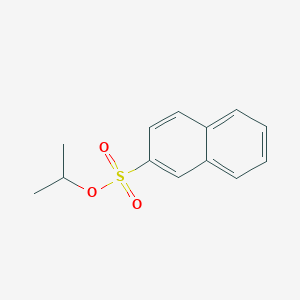
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
